molecular formula C14H10F3NO3 B2806179 6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid CAS No. 338783-75-8

6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid

Cat. No.: B2806179
CAS No.: 338783-75-8
M. Wt: 297.233
InChI Key: YQPYIHMFARMRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-1-[4-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylic acid (CAS: 338783-75-8) is a pyridine derivative featuring a trifluoromethylbenzyl substituent at the 1-position and a carboxylic acid group at the 3-position. With a molecular weight of 297.23 g/mol, it is a solid compound primarily used in laboratory settings for research purposes, such as medicinal chemistry or materials science . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in drug discovery .

Properties

IUPAC Name

6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)11-4-1-9(2-5-11)7-18-8-10(13(20)21)3-6-12(18)19/h1-6,8H,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPYIHMFARMRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid typically involves multiple steps, starting with the preparation of the trifluoromethyl benzyl precursor. One common method is the reaction of 4-(trifluoromethyl)benzyl chloride with a suitable pyridine derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of pyridinecarboxylic acids exhibit antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting that 6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid may also possess such activity.

2. Anti-inflammatory Properties
Pyridine derivatives have been investigated for their anti-inflammatory effects. The presence of the carboxylic acid functional group may contribute to the modulation of inflammatory pathways, making this compound a candidate for further research in treating inflammatory diseases.

3. Neuroprotective Effects
There is growing interest in the neuroprotective potential of pyridine derivatives. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a possible application in neurodegenerative diseases.

Materials Science Applications

1. Fluorinated Polymers
The trifluoromethyl group enhances the thermal and chemical stability of polymers. Incorporating this compound into polymer matrices could lead to materials with improved resistance to solvents and elevated temperatures, making them suitable for applications in harsh environments.

2. Coatings and Adhesives
Due to its unique chemical structure, this compound could be utilized in formulating advanced coatings and adhesives that require high-performance characteristics such as water repellency and durability.

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts.

Case Study 2: Neuroprotection in Animal Models
Research conducted on animal models demonstrated that certain pyridine derivatives could significantly reduce neuroinflammation and neuronal cell death following induced oxidative stress. These findings suggest that this compound may warrant further investigation for neuroprotective therapies.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acids. Structural analogs differ in substituents on the benzyl ring or pyridine core, influencing physicochemical properties and applications. Below is a detailed comparison:

Substituent Variations on the Benzyl Group

Compound Name Substituent (Position) Molecular Weight (g/mol) CAS Number Key Properties
6-Oxo-1-[4-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylic acid CF₃ (para) 297.23 338783-75-8 High lipophilicity; enhanced metabolic stability
1-(4-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid Cl (para) 277.68* 339008-74-1 Moderate electron-withdrawing effect; lower molecular weight
6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylic acid CF₃ (meta) 297.23 339024-06-5 Altered steric/electronic profile due to meta substitution
1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde CH₃ (para) 257.28* 952183-55-0 Reduced electron-withdrawing effect; aldehyde group increases reactivity
1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid tert-Butyl (para) 303.35* 1040016-25-8 Bulky substituent; potential steric hindrance in binding interactions

Note: Molecular weights marked with * are calculated based on substituent differences.

Key Observations:
  • Electron Effects : The CF₃ group (para) provides strong electron-withdrawing effects, enhancing acidity of the carboxylic acid group and influencing intermolecular interactions compared to Cl or CH₃ .
  • Positional Isomerism : Meta-substituted CF₃ (CAS 339024-06-5) may alter binding affinity in biological targets due to spatial rearrangement .

Modifications on the Pyridine Core

Additional analogs feature substitutions on the pyridine ring:

Compound Name Pyridine Substituent CAS Number Key Properties
5-Chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylic acid Cl (5-position) 339024-06-5 Increased polarity; potential toxicity concerns requiring stringent handling
1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid Br (5-position) 886361-76-8 Enhanced halogen bonding capacity; useful in crystallography studies
Key Observations:
  • Halogenation : Chloro or bromo substituents (e.g., CAS 886361-76-8) increase molecular weight and polarity, impacting solubility and bioactivity .

Functional Group Modifications

Replacing the carboxylic acid with other groups alters reactivity and applications:

Compound Name Functional Group CAS Number Key Properties
N-(4-Chlorophenyl)-6-oxo-1-[4-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide Carboxamide 339008-67-2 Improved membrane permeability; potential as a drug candidate
Key Observations:
  • Carboxamide vs. Carboxylic Acid : The carboxamide derivative (CAS 339008-67-2) exhibits better bioavailability due to reduced ionization at physiological pH .

Biological Activity

6-Oxo-1-[4-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylic acid (CAS Number: 338783-75-8) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C₁₄H₁₀F₃NO₃
  • Molecular Weight: 297.24 g/mol
  • Melting Point: 251–253 °C
  • Purity: ≥97%
PropertyValue
Molecular FormulaC₁₄H₁₀F₃NO₃
Molecular Weight297.24 g/mol
Melting Point251–253 °C
Purity≥97%

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridinecarboxylic acids have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Antibacterial Effects :
    • Compounds similar to this compound have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM .
    • A study reported that certain pyridine derivatives inhibited biofilm formation in MRSA and Staphylococcus epidermidis, suggesting a potential application in treating biofilm-associated infections .
  • Antifungal Activity :
    • Compounds with trifluoromethyl substitutions have shown enhanced antifungal activity against Candida albicans and Trichophyton interdigitale, with MIC values comparable to established antifungal agents like fluconazole .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group in the para position of the aromatic ring has been associated with increased biological potency. This modification can enhance lipophilicity and improve binding interactions with target proteins, thus increasing the efficacy of the compound .

Study on Antimicrobial Efficacy

A recent study evaluated a series of pyridine derivatives, including those structurally related to this compound. The findings indicated:

  • Gram-positive Bacteria : The compound exhibited bactericidal activity against various strains with MICs significantly lower than those of traditional antibiotics.
  • Biofilm Inhibition : The compound was effective in reducing biofilm formation by up to 75% in MRSA strains, demonstrating its potential as a therapeutic agent against biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid?

  • Methodological Answer : A common approach involves alkylation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives with 4-(trifluoromethyl)benzyl halides. For example, methyl 6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxylate (CAS: 1582770-08-8) can serve as a key intermediate, followed by hydrolysis to yield the carboxylic acid . Optimization of reaction conditions (e.g., base selection, solvent polarity) is critical to minimize side products like N-alkylation isomers.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Characteristic signals include the trifluoromethyl benzyl group (δ ~4.5–5.0 ppm for benzylic CH2; CF3 group visible in 19F NMR) and the dihydropyridine ring protons (δ ~6.5–7.5 ppm for aromatic protons) .
  • LCMS/HPLC : Confirm molecular ion [M−H]⁻ at m/z 296.2 (theoretical MW 297.23) and purity >95% using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective for analyzing the electronic effects of the trifluoromethyl benzyl substituent on reactivity?

  • Methodological Answer : Perform computational studies (DFT calculations) to map electron density distribution, focusing on the pyridine ring and the trifluoromethyl group’s electron-withdrawing effects. Compare with analogs like 5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylic acid (CAS: 339024-06-5) to assess how substituent position impacts HOMO-LUMO gaps and charge transfer properties . Experimental validation via cyclic voltammetry can further quantify redox potentials .

Q. How do structural modifications at the pyridine ring influence biological activity?

  • Methodological Answer : Design a SAR study using derivatives such as:

DerivativeSubstituentBiological Activity (Example)
Parent compound (CAS:338783-75-8)NoneBaseline activity (e.g., enzyme inhibition)
5-Chloro analog (CAS:937602-45-4)Chlorine at position 5Enhanced binding affinity to target X
Carboxamide derivative (CAS:1004393-51-4)Carboxamide groupImproved solubility and bioavailability
Test these analogs in in vitro assays (e.g., enzyme inhibition, cellular uptake) to correlate substituent effects with functional outcomes .

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., pH, temperature, cell line). For instance, discrepancies in heterotopic ossification inhibition (as seen in Patent EP4374877A2 ) may arise from polymorphic forms or salt variations. Use X-ray crystallography to verify polymorph identity and assess activity across crystal forms. Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) .

Data Analysis & Experimental Design

Q. What in vitro models are suitable for evaluating pharmacological potential?

  • Methodological Answer : Prioritize disease-relevant models:

  • Bone Remodeling : Use osteoblast/osteoclast co-cultures to assess heterotopic ossification inhibition, referencing Patent EP4374877A2 .
  • Enzyme Targets : Screen against kinases or carboxylases using fluorescence polarization assays, given the compound’s structural similarity to pyridine-based enzyme inhibitors .
    Include positive controls (e.g., known inhibitors) and dose-response curves (IC50/EC50 calculations) to ensure robustness .

Q. How can researchers optimize solubility for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Prepare sodium or potassium salts via reaction with NaOH/KOH in aqueous ethanol.
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl or ethyl esters) that hydrolyze in vivo, as demonstrated in methyl 6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxylate (CAS:1582770-08-8) .
    Evaluate solubility using shake-flask methods (USP/PhEur guidelines) and validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Contradiction Resolution & Best Practices

Q. How to resolve discrepancies in melting point data across literature sources?

  • Methodological Answer :

  • Purification : Recrystallize the compound from a 1:1 ethanol/water mixture to remove impurities.
  • DSC Analysis : Use differential scanning calorimetry (heating rate 10°C/min under nitrogen) to obtain precise melting points. Compare with literature values (e.g., 287.5–293.5°C for structurally related 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid ). Contradictions often stem from polymorphic forms or hydrate/anhydrate differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.